molecular formula C22H20N2O5S B3018233 4-((E)-((Z)-3-allyl-5-(3,4-dimethoxybenzylidene)-4-oxothiazolidin-2-ylidene)amino)benzoic acid CAS No. 638136-66-0

4-((E)-((Z)-3-allyl-5-(3,4-dimethoxybenzylidene)-4-oxothiazolidin-2-ylidene)amino)benzoic acid

Cat. No.: B3018233
CAS No.: 638136-66-0
M. Wt: 424.47
InChI Key: BRKDHPFOXCWTGT-ZQRXGZGKSA-N
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Description

4-((E)-((Z)-3-allyl-5-(3,4-dimethoxybenzylidene)-4-oxothiazolidin-2-ylidene)amino)benzoic acid is a synthetic chemical building block designed for research and development purposes. This molecule is built around a 4-oxo-2-thioxo-1,3-thiazolidine core, a privileged structure in medicinal chemistry known for its diverse biological activities . It features a 3,4-dimethoxybenzylidene substitution, a group commonly associated with biological interactions, and is conjugated to a para-aminobenzoic acid (PABA) moiety through an azo linkage . The PABA component is a well-established biological scaffold, integral to more than 180 known drugs, and serves as a key building block for compounds with applications in pharmaceutical and chemical research . Its structural complexity, including the (E) and (Z) stereochemistry, makes it a valuable intermediate for synthesizing more complex heterocyclic compounds or for use in molecular modelling studies to investigate enzyme inhibition and receptor binding . Researchers can leverage this compound in various exploratory applications, including but not limited to the synthesis of novel chemical entities, as a potential precursor for developing enzyme inhibitors, or as a standard in analytical method development. This product is intended for research purposes by qualified laboratory personnel only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

4-[[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-3-prop-2-enyl-1,3-thiazolidin-2-ylidene]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O5S/c1-4-11-24-20(25)19(13-14-5-10-17(28-2)18(12-14)29-3)30-22(24)23-16-8-6-15(7-9-16)21(26)27/h4-10,12-13H,1,11H2,2-3H3,(H,26,27)/b19-13-,23-22?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRKDHPFOXCWTGT-YDOFSLMMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)N(C(=NC3=CC=C(C=C3)C(=O)O)S2)CC=C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=NC3=CC=C(C=C3)C(=O)O)S2)CC=C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

Based on its structural similarity to 4-aminobenzoic acid (paba), it might interfere with the synthesis of folic acid in bacteria, yeasts, and plants. This could potentially inhibit the growth of these organisms. More research is needed to confirm this hypothesis and to understand the compound’s interaction with its targets and any resulting changes.

Biochemical Pathways

The compound might affect the folic acid synthesis pathway, given its structural similarity to PABA. Folic acid is crucial for the synthesis of nucleotides, which are the building blocks of DNA By inhibiting folic acid synthesis, the compound could potentially disrupt DNA replication in certain organisms.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound. For instance, the compound’s activity might be affected by the pH of its environment, as is the case with many other benzoic acid derivatives. Additionally, the compound’s stability could be influenced by temperature and light exposure. More research is needed to understand how these and other environmental factors influence the compound’s action.

Biological Activity

The compound 4-((E)-((Z)-3-allyl-5-(3,4-dimethoxybenzylidene)-4-oxothiazolidin-2-ylidene)amino)benzoic acid is a thiazolidinone derivative that has garnered attention due to its potential biological activities, particularly in the realms of anti-inflammatory and insulinomimetic effects. This article compiles existing research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of the compound is C22H20N2O5SC_{22}H_{20}N_{2}O_{5}S, with a molecular weight of 424.47 g/mol. The compound features a thiazolidinone core, which is known for its diverse biological activities.

Anti-inflammatory Activity

Research indicates that thiazolidinone derivatives exhibit significant anti-inflammatory properties. For instance, studies have shown that compounds with similar structures can inhibit inflammatory pathways, thereby reducing inflammation in cellular models. Specifically, derivatives have been found to inhibit protein tyrosine phosphatase 1B (PTP1B), an enzyme involved in inflammatory signaling pathways.

Key Findings:

  • Insulinomimetic Effects : Certain derivatives have demonstrated the ability to activate insulin receptors and promote glucose uptake in cells, suggesting potential for diabetes treatment.
  • Mechanism of Action : Molecular docking studies indicate that these compounds can fit into allosteric sites on enzymes like PTP1B, influencing their activity and potentially leading to therapeutic effects against metabolic disorders .

Antimicrobial Activity

Some studies have reported antimicrobial properties associated with thiazolidinone derivatives. For example, compounds similar to the focus compound were evaluated against multi-drug resistant strains of bacteria and exhibited varying degrees of antibacterial activity.

CompoundActivityConcentrationReference
Compound 5Moderate antibacterial activity32 µg/mL
Compound 3Complete inhibition of Cryptococcus neoformansNot specified

Case Studies

  • Study on Insulin Receptor Activation :
    • A derivative similar to the compound under discussion was tested in vitro for its ability to activate insulin receptors. Results indicated a significant increase in glucose uptake in muscle cells, suggesting potential use in diabetes management .
  • Anti-inflammatory Mechanisms :
    • In a study evaluating the anti-inflammatory properties of thiazolidinones, compounds were shown to reduce levels of pro-inflammatory cytokines in macrophage cell lines. This highlights their potential as therapeutic agents in inflammatory diseases .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from simpler thiazolidinone precursors. The synthetic pathway often includes condensation reactions between appropriate aldehydes and thiazolidinone derivatives under controlled conditions.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to 4-((E)-((Z)-3-allyl-5-(3,4-dimethoxybenzylidene)-4-oxothiazolidin-2-ylidene)amino)benzoic acid. For instance, research has focused on similar thiazolidine derivatives showing cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and others. These studies suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

Photodynamic Therapy

Research by Pişkin et al. (2020) investigated compounds with similar structures for their potential use in photodynamic therapy (PDT). PDT utilizes light-sensitive compounds that produce reactive oxygen species upon light activation, leading to localized destruction of cancer cells. The thiazolidine framework in this compound may enhance its efficacy in PDT applications due to its ability to generate reactive species under irradiation.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Modifications to the functional groups, such as the dimethoxybenzyl moiety or the thiazolidine ring, can significantly impact its pharmacological properties. For example:

ModificationEffect on Activity
Addition of hydroxyl groupsIncreased cytotoxicity against certain cancer cell lines
Alteration of allyl substituentsChanges in lipophilicity and absorption characteristics

Pharmacokinetics and Drug-Likeness

The pharmacokinetic profile of this compound is essential for its development as a therapeutic agent. Parameters such as solubility, absorption, distribution, metabolism, and excretion (ADME) must be evaluated:

ParameterValue
SolubilityModerately soluble
GI AbsorptionHigh
BBB PermeabilityYes
Lipinski ViolationsNone

These characteristics indicate that the compound has favorable properties for further development as a drug candidate.

Case Studies

  • Study on Anticancer Efficacy :
    • A study conducted on synthesized analogs of chrysin derivatives evaluated their cytotoxic efficacy against MDA-MB-231 cells. The results indicated that modifications similar to those found in this compound could lead to significant improvements in anticancer activity .
  • Photodynamic Applications :
    • Research has demonstrated that compounds with similar structural motifs can effectively generate singlet oxygen when activated by specific wavelengths of light, confirming their potential utility in PDT.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Thiazolidinone derivatives with benzylidene or substituted benzylidene groups are well-documented. Below is a comparative analysis of key analogues:

Compound Substituents Key Features Reference
Target Compound 3-allyl, 5-(3,4-dimethoxybenzylidene), 4-oxo, benzoic acid Enhanced π-conjugation; dual E/Z isomerism; potential antimicrobial activity
(Z)-5-(4-Ethoxybenzylidene)-2-thioxothiazolidin-4-one 4-ethoxybenzylidene, 2-thioxo Higher yield (80%); simplified synthesis; evaluated for anticancer activity
4-[(Z)-2-Cyano-3-ethoxy-3-oxidanylidene-prop-1-enyl]benzoic acid Cyano, ethoxy, oxidanylidene Polar substituents; used in photodynamic therapy
(Z)-3-(2-Aminoethyl)-5-(4-ethoxybenzylidene)thiazolidine-2,4-dione 4-ethoxybenzylidene, 2-aminoethyl Improved solubility; tested for enzyme inhibition
4-[(E)-(2-Mercapto-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoic acid Mercapto, 4-oxo Thiol group enhances metal-binding capacity; corrosion inhibitor

Stereochemical and Electronic Considerations

  • The E/Z isomerism in the target compound’s imine bond influences its conformational flexibility and binding affinity, a feature absent in simpler analogues like 4-nitrobenzylidene derivatives ().
  • Electron-donating groups (e.g., methoxy in 3,4-dimethoxybenzylidene) stabilize the conjugated system, red-shifting UV-Vis absorption compared to unsubstituted benzylidene derivatives .

Q & A

Synthesis Optimization

Q: How can researchers optimize the synthesis of this compound to improve yield and purity? A: The synthesis involves multi-step reactions, including condensation of substituted benzaldehydes with thiazolidinone precursors. Key steps include:

  • Reaction Conditions: Use anhydrous sodium acetate in glacial acetic acid under reflux (7–12 hours) to promote cyclization and Schiff base formation .
  • Purification: Recrystallization in ethanol or methanol enhances purity, as demonstrated for similar thiazolidinone derivatives .
  • Catalysts: Thia-Michael addition reactions benefit from mild acidic catalysts (e.g., maleic anhydride) to stabilize intermediates .
  • Yield Improvement: Adjust stoichiometry (equimolar aldehyde and thiazolidinone) and monitor reaction progress via TLC (20% ethyl acetate/hexane) .

Structural Confirmation

Q: What spectroscopic and analytical methods are most effective for confirming the E/Z configuration and overall structure? A:

  • NMR Spectroscopy: ¹H and ¹³C NMR identify key resonances:
    • Thiazolidinone carbonyl (C=O) at ~170 ppm in ¹³C NMR.
    • E/Z isomerism in the benzylidene moiety is resolved using 2D NOESY to detect spatial proximity of protons .
  • IR Spectroscopy: Stretching frequencies for C=N (1600–1650 cm⁻¹) and C=O (1680–1720 cm⁻¹) confirm cyclization .
  • X-ray Crystallography: Resolves stereochemical ambiguities; for example, thiadiazine-oxadiazole hybrids were structurally validated via single-crystal diffraction .

Bioactivity Evaluation

Q: How should researchers design experiments to assess antimicrobial and anticancer activities? A:

  • Antimicrobial Assays:
    • Disc Diffusion: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use ciprofloxacin as a positive control .
    • Minimum Inhibitory Concentration (MIC): Determine via broth microdilution (range: 1–100 µg/mL) .
  • Anticancer Screening:
    • MTT Assay: Evaluate cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) and compare with normal cells (e.g., HEK-293) .
    • Mechanistic Probes: Measure ROS generation and caspase-3 activation to link activity to apoptosis .

Mechanistic Studies

Q: What approaches can identify molecular targets for this compound’s anticancer activity? A:

  • Enzyme Inhibition Assays: Screen against kinases (e.g., EGFR) or topoisomerases using fluorogenic substrates .
  • Molecular Docking: Model interactions with proteins (e.g., BCL-2) using software like AutoDock Vina; validate with site-directed mutagenesis .
  • Free Radical Scavenging: Use DPPH/ABTS assays to quantify antioxidant capacity, correlating with anti-inflammatory effects .

Structure-Activity Relationship (SAR) Analysis

Q: How can substituent effects on the benzylidene and allyl groups be systematically studied? A:

  • Synthetic Derivatives: Replace 3,4-dimethoxy groups with electron-withdrawing (e.g., nitro) or donating (e.g., hydroxyl) substituents .
  • Bioassay Comparison: Test derivatives for MIC, IC₅₀, and ROS modulation to identify critical substituents .
  • Computational QSAR: Use Gaussian or Schrödinger to calculate electronic parameters (e.g., HOMO/LUMO) and correlate with bioactivity .

Computational Modeling

Q: Which parameters are critical for modeling the compound’s interaction with biological targets? A:

  • Docking Studies: Prioritize hydrogen bonding (e.g., benzoic acid moiety with active-site residues) and π-π stacking (benzylidene with hydrophobic pockets) .
  • DFT Calculations: Optimize geometry at B3LYP/6-31G* level; calculate electrostatic potential maps to predict reactive sites .
  • Molecular Dynamics (MD): Simulate binding stability over 100 ns to assess target compatibility .

Contradictory Data Resolution

Q: How can discrepancies in reported bioactivity across studies be resolved? A:

  • Standardized Protocols: Replicate assays under controlled conditions (e.g., fixed inoculum size, solvent: DMSO ≤1% v/v) .
  • Meta-Analysis: Compare data across structurally analogous compounds (e.g., thiazolidinones with varying substituents) to identify trends .
  • Dose-Response Curves: Ensure IC₅₀/MIC values are derived from sigmoidal fits (R² > 0.95) to minimize variability .

Stability and Degradation

Q: What methods assess the compound’s stability under physiological conditions? A:

  • HPLC Monitoring: Track degradation in PBS (pH 7.4) or simulated gastric fluid at 37°C; quantify parent compound loss over 24–72 hours .
  • Mass Spectrometry: Identify degradation products (e.g., hydrolysis of the thiazolidinone ring) via LC-MS/MS .
  • Thermogravimetric Analysis (TGA): Determine thermal stability (decomposition >200°C suggests shelf-life robustness) .

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